molecular formula C8H9Br2NO B2366400 2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide CAS No. 1187669-34-6

2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide

Cat. No.: B2366400
CAS No.: 1187669-34-6
M. Wt: 294.974
InChI Key: MJKCIWUWHOIGPS-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide is a chemical compound with the molecular formula C8H9Br2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in organic synthesis and pharmaceutical research due to its unique reactivity and structural properties.

Scientific Research Applications

2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide is widely used in scientific research, including:

    Chemistry: As a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical drugs, particularly those targeting neurological and inflammatory pathways.

    Industry: In the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with Hazard Statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . Please refer to the Material Safety Data Sheet (MSDS) for more detailed safety information .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide typically involves the bromination of 2-methylpyridine followed by the addition of ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving the overall purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the carbonyl group play crucial roles in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(pyridin-4-yl)ethanone hydrobromide
  • 2-Bromo-1-(pyrimidin-2-yl)ethanone hydrobromide
  • 2-Bromo-1-(pyrimidin-4-yl)ethanone hydrobromide

Uniqueness

2-Bromo-1-(2-methylpyridin-4-yl)ethanone hydrobromide is unique due to the presence of the methyl group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its selectivity and potency in various applications compared to similar compounds .

Properties

IUPAC Name

2-bromo-1-(2-methylpyridin-4-yl)ethanone;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO.BrH/c1-6-4-7(2-3-10-6)8(11)5-9;/h2-4H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKCIWUWHOIGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(=O)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187669-34-6
Record name 2-bromo-1-(2-methylpyridin-4-yl)ethan-1-one hydrobromide
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